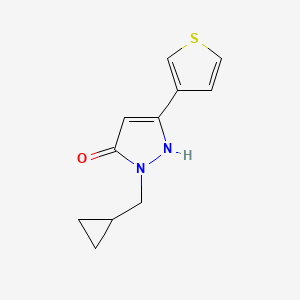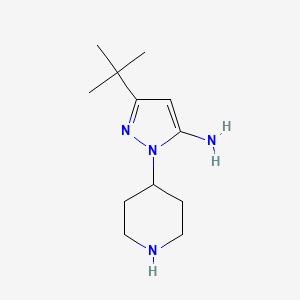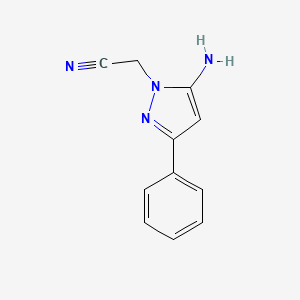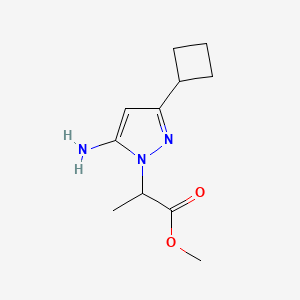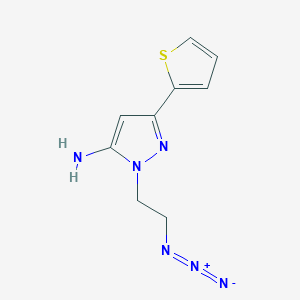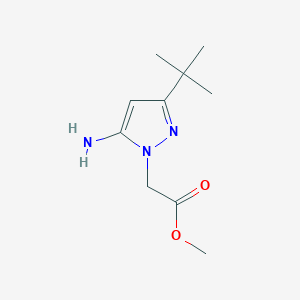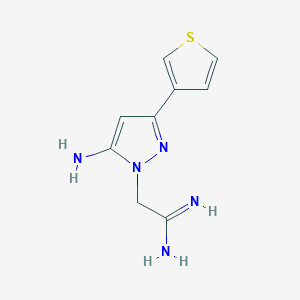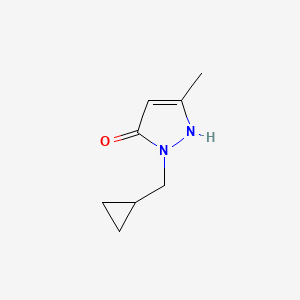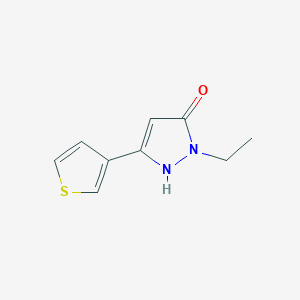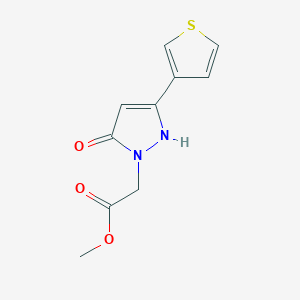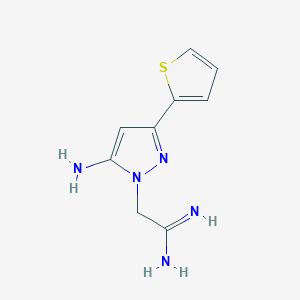
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide (2-AAPA) is a potent organic compound that has been studied for its various applications in laboratory experiments. 2-AAPA is a derivative of pyrazole, which is a five-membered heterocyclic compound. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 279.37 g/mol. 2-AAPA has been studied for its effects on biochemical and physiological processes, as well as its potential applications in scientific research.
Applications De Recherche Scientifique
Anticancer Research
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of the thiophene ring in 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide suggests potential utility in the development of novel anticancer agents. These compounds can be designed to target specific cancer cell lines, and their efficacy can be evaluated through cytotoxicity assays and in vivo studies .
Anti-Inflammatory Applications
The anti-inflammatory activity of thiophene compounds is well-documented. This molecule could be synthesized and tested for its ability to inhibit key inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Antimicrobial Agents
Thiophene derivatives are known to exhibit antimicrobial properties. This compound could be explored as a potential antimicrobial agent against a range of bacterial and fungal pathogens. Research could focus on its mechanism of action and the development of resistance .
Material Science
In the field of material science, thiophene-containing compounds like 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their electrical properties can be fine-tuned for specific applications .
Kinase Inhibition
Kinases play a crucial role in signal transduction within cells. Thiophene derivatives can act as kinase inhibitors, which makes them valuable in the study of cell signaling and as potential therapeutic agents for diseases where kinase activity is dysregulated .
Anti-Arrhythmic Therapy
Given the structural similarity to other thiophene-based drugs, this compound could be investigated for its potential use in anti-arrhythmic therapy. It could modulate ion channels or receptors involved in cardiac rhythm regulation .
Neuropharmacology
Thiophene derivatives have shown promise in neuropharmacology, particularly as anti-psychotic and anti-anxiety agents. This compound could be synthesized and tested for its effects on various neurotransmitter systems in the brain .
Enzyme Modulation
Enzymes are vital for numerous biological processes, and their modulation can lead to significant therapeutic benefits. This compound could be studied for its ability to modulate the activity of specific enzymes, potentially leading to new drug discoveries .
Each of these applications represents a unique field of study where 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide could make a significant impact. The research would involve the synthesis of the compound, followed by a series of in vitro and in vivo tests to determine its efficacy and safety profile in each application. The compound’s versatility stems from the thiophene ring, which is a common feature in many pharmacologically active molecules, offering a wide range of therapeutic properties .
Propriétés
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c10-8(11)5-14-9(12)4-6(13-14)7-2-1-3-15-7/h1-4H,5,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTRSMJVHQFZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



